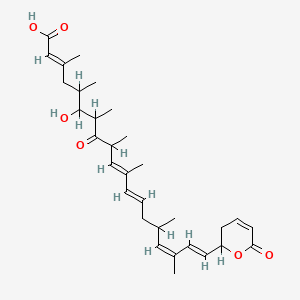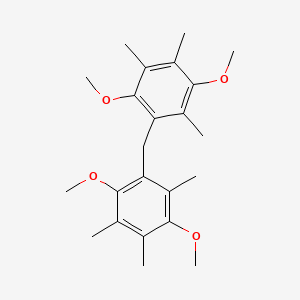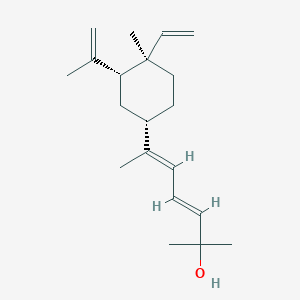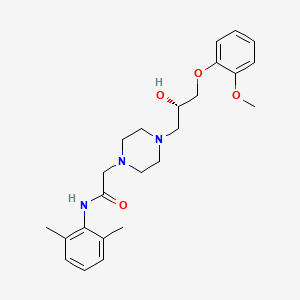
(S)-ranolazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ranolazine is an N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide that is the (S)-enantiomer of ranolazine (the racemate is a drug used for treatment of chronic angina). It is an enantiomer of a (R)-ranolazine.
Applications De Recherche Scientifique
Cardioprotective Effects
(S)-Ranolazine, a piperazine derivative, has been primarily investigated for its cardioprotective effects, especially in the context of chronic stable angina pectoris. The drug is noted for its ability to improve exercise duration and reduce symptoms of angina without significantly impacting blood pressure or heart rate. An extended-release (ER) formulation of ranolazine facilitates convenient administration while maintaining effective plasma concentrations. The antianginal and anti-ischemic effects of ranolazine do not depend on alterations in hemodynamics, indicating a unique mechanism of action (Siddiqui & Keam, 2006). Additionally, ranolazine ER has been shown to improve exercise performance and reduce anginal frequency and nitroglycerin use in patients with chronic stable angina, demonstrating its efficacy as add-on therapy (Keating, 2008).
Glycemic Control
Interestingly, this compound has also been associated with significant improvements in glycemic control in diabetic patients. Studies indicate that ranolazine can reduce HbA1c levels and fasting glucose in patients with diabetes, suggesting a potential role in managing hyperglycemia (Timmis, Chaitman, & Crager, 2006). The drug has been shown to decrease HbA1c and recurrent ischemia in diabetic patients, and it also reduces the incidence of increased HbA1c in patients without previous hyperglycemia (Morrow et al., 2009). Ranolazine monotherapy significantly reduced HbA1c and other measures of glycemic control, positioning it as a safe and effective option for managing type 2 diabetes (Eckel et al., 2015).
Anti-Arrhythmic and Ischemic Effects
Studies have highlighted the potential of this compound in managing ventricular arrhythmias, indicating its anti-arrhythmic properties beyond its anti-anginal effects. This includes the beneficial impact of ranolazine in various clinical settings on ventricular tachycardia/fibrillation, premature ventricular beats, and ICD interventions (Bazoukis et al., 2018). Moreover, ranolazine has been shown to enhance left ventricular function, reduce myocardial necrosis after ischemia/reperfusion in rabbits, and improve ejection fraction, stroke volume, and wall motion abnormalities after reperfusion (Hale, Leeka, & Kloner, 2006).
Other Potential Applications
Further studies suggest the use of this compound in various other conditions, such as its positive impact on angina in women with myocardial ischemia but no obstructive coronary artery disease (Mehta et al., 2011). The drug has also been associated with reductions in myocardial damage during elective percutaneous coronary intervention, indicating its protective role in procedural myocardial injury (Pelliccia et al., 2012). Additionally, the pleiotropic effects of ranolazine on various cardiac conditions, including atrial fibrillation, ventricular arrhythmias, diastolic and microvascular dysfunction, and pulmonary arterial hypertension, have been explored, demonstrating the broad therapeutic potential of the drug (Lisi et al., 2019).
Propriétés
Formule moléculaire |
C24H33N3O4 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m0/s1 |
Clé InChI |
XKLMZUWKNUAPSZ-FQEVSTJZSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@@H](COC3=CC=CC=C3OC)O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


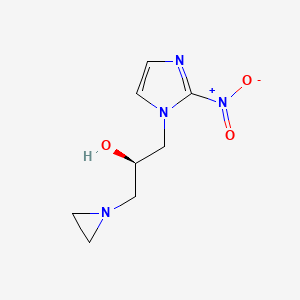
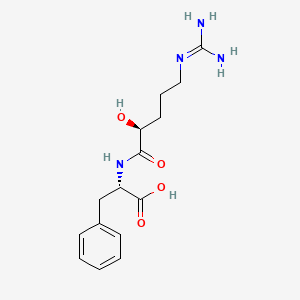
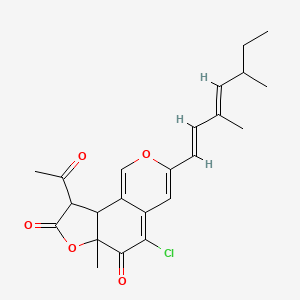
![2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one](/img/structure/B1253244.png)

